N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiochromen ring, a furan ring, and multiple methoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: The compound’s potential pharmacological properties can be explored for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-containing compounds are known to interact with their targets, leading to inhibition and subsequent biological effects .
Biochemical Pathways
Tmp-containing compounds have been associated with various biological effects, suggesting their involvement in multiple biochemical pathways .
Result of Action
Tmp-containing compounds have demonstrated diverse bioactivity effects, including notable anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The trimethoxyphenyl group in N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has been shown to influence cell function in various ways. Its effects on cell signaling pathways, gene expression, and cellular metabolism are particularly noteworthy. For example, TMP-bearing compounds have demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable thiol and a chromen derivative under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiochromen derivative with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and other substituted products.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]benzoic acid
- **N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]thiophene-2-carboxamide
- **N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]pyridine-2-carboxamide
Uniqueness
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide is unique due to the presence of both the thiochromen and furan rings, as well as the multiple methoxy groups. These structural features contribute to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6S/c1-27-16-11-13(12-17(28-2)21(16)29-3)19-20(25)14-7-4-5-9-18(14)31-23(19)24-22(26)15-8-6-10-30-15/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPNDDXQOVSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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